N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their medicinal properties, particularly as antibacterial agents. This compound features a benzodioxin moiety, which is a bicyclic structure containing oxygen atoms, and a benzenesulfonamide group, which is a sulfonamide attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride. This reaction is carried out under dynamic pH control using aqueous sodium carbonate (Na₂CO₃) at pH 10. The product, 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, is then further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide (DMF) and a catalytic amount of lithium hydride (LiH) to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The nitrogen atom in the sulfonamide group can participate in nucleophilic substitution reactions with alkyl or aryl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzodioxin moiety.
Common Reagents and Conditions
Substitution Reactions: Alkyl or aryl halides in the presence of DMF and LiH.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides would yield N-alkylated derivatives of the original compound .
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential antibacterial properties and enzyme inhibition capabilities.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as lipoxygenase and carbonic anhydrase by binding to their active sites.
Antibacterial Activity: The sulfonamide group can interfere with bacterial folate synthesis by inhibiting the enzyme folate synthetase, which is crucial for bacterial growth and multiplication.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZENESULFONAMIDE: A closely related compound with similar antibacterial and enzyme inhibition properties.
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDOBENZENESULFONAMIDE: Another derivative with potential antibacterial activity.
Uniqueness
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its trimethyl substitution on the benzene ring could influence its interaction with enzymes and other molecular targets, potentially enhancing its therapeutic efficacy .
Properties
Molecular Formula |
C17H19NO4S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H19NO4S/c1-11-8-13(3)17(9-12(11)2)23(19,20)18-14-4-5-15-16(10-14)22-7-6-21-15/h4-5,8-10,18H,6-7H2,1-3H3 |
InChI Key |
IJRICVXUAQPRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C |
Origin of Product |
United States |
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